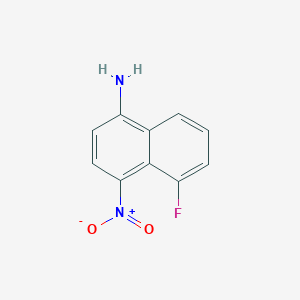

1-Amino-5-fluoro-4-nitronaphthalene

説明

特性

分子式 |

C10H7FN2O2 |

|---|---|

分子量 |

206.17 g/mol |

IUPAC名 |

5-fluoro-4-nitronaphthalen-1-amine |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-2-6-8(12)4-5-9(10(6)7)13(14)15/h1-5H,12H2 |

InChIキー |

CLQDAVKOKDPDOH-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC(=C2C(=C1)F)[N+](=O)[O-])N |

製品の起源 |

United States |

類似化合物との比較

Structural and Electronic Features

The compound’s reactivity and applications are influenced by the positions and types of substituents. Below is a comparison with key analogs:

Key Observations:

- Substituent Position Effects: The amino group at position 1 in 1-amino-5-fluoro-4-nitronaphthalene likely enhances solubility in polar solvents compared to non-amino analogs like 1-iodo-4-nitronaphthalene. However, steric hindrance from the nitro group at position 4 and fluorine at position 5 may reduce reactivity in electrophilic substitution reactions .

- Electronic Effects: The fluorine atom (strongly electron-withdrawing) at position 5 may deactivate the aromatic ring toward further substitution, contrasting with 1-amino-4-nitronaphthalene, where the absence of fluorine allows for more versatile reactivity .

Spectroscopic and Analytical Data

- UV-Vis and FT-IR: Similar to 1-nitronaphthalene (), the nitro group in 1-amino-5-fluoro-4-nitronaphthalene would absorb strongly in the UV region (~300–400 nm). The amino group would introduce N-H stretching bands (~3300 cm⁻¹) in FT-IR, while the nitro group would show asymmetric stretching (~1520 cm⁻¹) .

- Mass Spectrometry: The molecular ion peak (M⁺) would be expected near m/z 236 (calculated for C₁₀H₇FN₂O₂), with fragmentation patterns dominated by loss of -NO₂ (46 amu) or -NH₂ (16 amu) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-amino-5-fluoro-4-nitronaphthalene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential nitration, fluorination, and amination steps. For nitration, mixed acid systems (HNO₃/H₂SO₄) at 0–5°C are common, but regioselectivity must be validated via HPLC or TLC due to potential isomer formation . Fluorination may employ HF or KF in polar aprotic solvents (e.g., DMF), with microwave-assisted methods improving efficiency . Amination via catalytic hydrogenation (Pd/C or Raney Ni) requires strict control of H₂ pressure to avoid over-reduction. Yield optimization should use factorial design to test variables like temperature, solvent polarity, and catalyst loading .

Q. How can spectroscopic techniques (NMR, FTIR, MS) resolve structural ambiguities in 1-amino-5-fluoro-4-nitronaphthalene derivatives?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns; chemical shifts (δ) correlate with electronic environments (e.g., para-nitro groups deshield fluorine, shifting δ upfield) .

- MS (EI/ESI) : Fragmentation patterns distinguish nitro vs. amino groups. For example, loss of NO₂ (46 amu) in EI-MS confirms nitro presence .

- FTIR : Nitro groups show asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹). Amino groups exhibit N-H stretches (~3400 cm⁻¹) . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can discrepancies in reported reactivity of 1-amino-5-fluoro-4-nitronaphthalene in cross-coupling reactions be systematically addressed?

- Methodological Answer : Contradictions in catalytic efficiency (e.g., Suzuki-Miyaura coupling yields ranging from 40–85%) may arise from:

- Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., dehalogenated species) .

- Solvent/base effects : Test polar (DMSO) vs. nonpolar (toluene) solvents with K₂CO₃ or Cs₂CO₃ to optimize base strength .

- Theoretical modeling : Apply DFT calculations to compare activation energies of competing pathways (e.g., nitro-group interference vs. fluorine-directed coupling) .

Q. What mechanistic insights explain the photostability of 1-amino-5-fluoro-4-nitronaphthalene under UV exposure?

- Methodological Answer :

- Experimental : Conduct UV-Vis spectroscopy (200–400 nm) to track degradation kinetics. Use LC-MS to identify photoproducts (e.g., nitro-to-nitrito rearrangements) .

- Computational : Perform TD-DFT to model excited-state behavior. Fluorine’s electron-withdrawing effect may stabilize the nitro group, reducing π→π* transition energy and enhancing stability .

- Comparative studies : Contrast with non-fluorinated analogs (e.g., 1-amino-4-nitronaphthalene) to isolate fluorine’s role .

Q. How can the compound’s solubility and stability be optimized for biological assays without structural modification?

- Methodological Answer :

- Co-solvent systems : Test DMSO/PBS mixtures (≤5% DMSO) to balance solubility and biocompatibility .

- Lyophilization : Prepare stable solid dispersions with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .

- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring via HPLC for degradation (e.g., nitro reduction or amine oxidation) .

Data Analysis & Theoretical Frameworks

Q. How should researchers design experiments to evaluate the environmental toxicity of 1-amino-5-fluoro-4-nitronaphthalene?

- Methodological Answer :

- Model systems : Use Daphnia magna (acute toxicity) and Vibrio fischeri (biodegradability) assays. Compare EC₅₀ values with structurally similar compounds (e.g., 1-amino-4-nitronaphthalene) to assess fluorine’s impact .

- Analytical workflows : Employ SPE-LC-MS/MS to quantify bioaccumulation in aquatic organisms. Validate recovery rates (≥80%) using isotopically labeled internal standards .

- Regulatory alignment : Cross-reference EPA TRI Explorer and OECD guidelines for test protocols .

Q. What theoretical frameworks guide the study of 1-amino-5-fluoro-4-nitronaphthalene’s electronic properties in material science applications?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) theory : Calculate HOMO/LUMO energies (Gaussian 16) to predict charge-transfer behavior in OLEDs or photovoltaic devices .

- Hammett substituent constants : Correlate σₚ values of -NO₂ and -F groups with redox potentials (cyclic voltammetry) to design conductive polymers .

- Crystallographic databases : Compare packing motifs (e.g., CCDC entries) to engineer π-stacking interactions for organic semiconductors .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。